![molecular formula C10H16 B13810525 Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
Tricyclo[5.3.0.0(3,9)]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5.3.0.0(3,9)]decane is an organic compound with the molecular formula C10H16. It is a hydrocarbon characterized by a unique three-dimensional cage-like structure. This compound is part of a class of tricyclic hydrocarbons, which are known for their rigidity and stability. The structure of this compound consists of three fused cycloalkane rings, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.3.0.0(3,9)]decane can be achieved through various methods. One common approach involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction forms a six-membered ring, which can then undergo further cyclization to form the tricyclic structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors to achieve the necessary reaction conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound. The scalability of the Diels-Alder reaction makes it suitable for industrial applications, allowing for the production of large quantities of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.3.0.0(3,9)]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Tricyclo[5.3.0.0(3,9)]decane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential use in drug design and delivery systems.
Industry: This compound is used in the synthesis of high-energy density fuels and other specialized chemicals.
Mécanisme D'action
The mechanism of action of Tricyclo[5.3.0.0(3,9)]decane involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrophobic interactions and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.3.1.0(3,7)]decane:
Tricyclo[5.2.1.0(2,6)]decane:
Uniqueness
Tricyclo[5.3.0.0(3,9)]decane is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties. Its stability and rigidity make it an ideal candidate for various applications, distinguishing it from other tricyclic hydrocarbons.
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
tricyclo[5.3.0.03,9]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-10-6-9(7)5-8(10)3-1/h7-10H,1-6H2 |
Clé InChI |
ZTHQFINJURFUBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3CC2CC3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


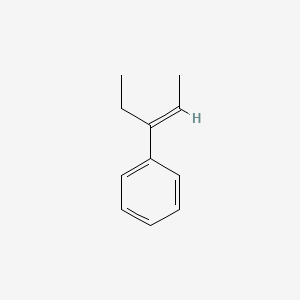
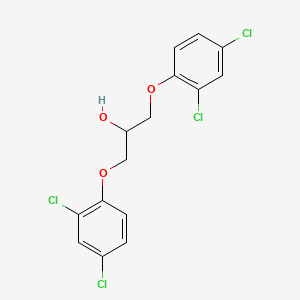
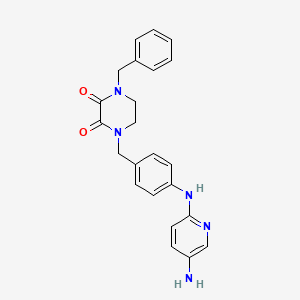
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
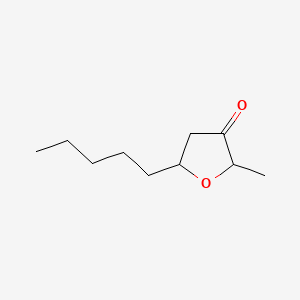
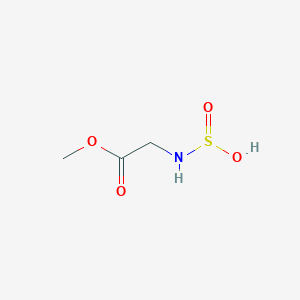
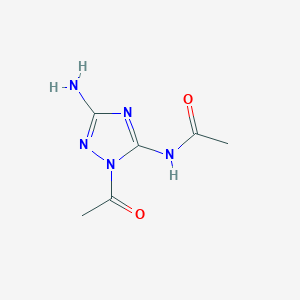
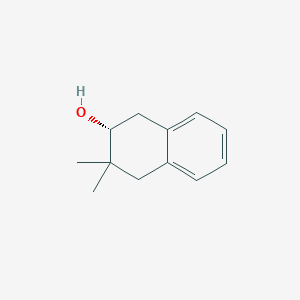
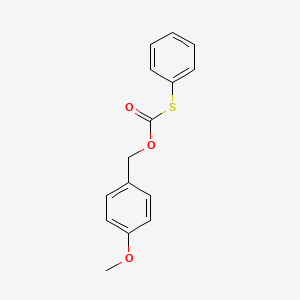
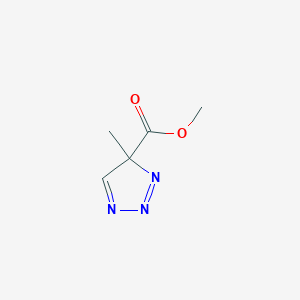
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
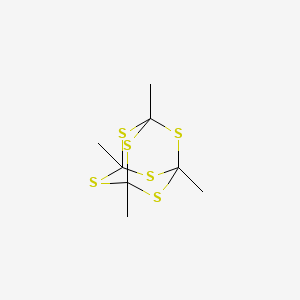
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
